Cas no 2138352-71-1 (5-bromo-7-(cyclopropylmethyl)-1,2,4triazolo1,5-apyridine)

5-Bromo-7-(cyclopropylmethyl)-1,2,4-triazolo[1,5-a]pyridine is a heterocyclic compound featuring a triazolopyridine core substituted with a bromo group at the 5-position and a cyclopropylmethyl moiety at the 7-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as a versatile intermediate for further functionalization. The bromo substituent enhances its suitability for cross-coupling reactions, enabling the synthesis of more complex derivatives. The cyclopropylmethyl group may contribute to steric and electronic modulation, influencing binding affinity in target applications. Its well-defined molecular architecture makes it valuable for structure-activity relationship studies in medicinal chemistry. The compound is typically characterized by high purity and stability under standard handling conditions.
5-bromo-7-(cyclopropylmethyl)-1,2,4triazolo1,5-apyridine structure
2138352-71-1 structure
Product Name:5-bromo-7-(cyclopropylmethyl)-1,2,4triazolo1,5-apyridine
CAS No:2138352-71-1
MF:C10H10BrN3
MW:252.110500812531
CID:6199930
PubChem ID:165473734
Update Time:2025-10-28

5-bromo-7-(cyclopropylmethyl)-1,2,4triazolo1,5-apyridine Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-7-(cyclopropylmethyl)-1,2,4triazolo1,5-apyridine
    • 5-bromo-7-(cyclopropylmethyl)-[1,2,4]triazolo[1,5-a]pyridine
    • 2138352-71-1
    • EN300-1104745
    • Inchi: 1S/C10H10BrN3/c11-9-4-8(3-7-1-2-7)5-10-12-6-13-14(9)10/h4-7H,1-3H2
    • InChI Key: OSMGGPYIEDRXBU-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC2=NC=NN21)CC1CC1

Computed Properties

  • Exact Mass: 251.00581g/mol
  • Monoisotopic Mass: 251.00581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 30.2Ų

5-bromo-7-(cyclopropylmethyl)-1,2,4triazolo1,5-apyridine Pricemore >>

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Additional information on 5-bromo-7-(cyclopropylmethyl)-1,2,4triazolo1,5-apyridine

Introduction to 5-bromo-7-(cyclopropylmethyl)-1,2,4triazolo[1,5-a]pyridine (CAS No. 2138352-71-1)

5-bromo-7-(cyclopropylmethyl)-1,2,4triazolo[1,5-a]pyridine, a compound with the CAS number 2138352-71-1, is a promising molecule in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the bromo substituent and the cyclopropylmethyl group, contribute to its distinct pharmacological profile and make it an interesting candidate for further investigation.

The chemical structure of 5-bromo-7-(cyclopropylmethyl)-1,2,4triazolo[1,5-a]pyridine consists of a triazolopyridine core with a bromine atom at the 5-position and a cyclopropylmethyl group at the 7-position. The bromine substituent is known to influence the electronic properties of the molecule, potentially affecting its binding affinity to various biological targets. The cyclopropylmethyl group, on the other hand, introduces steric hindrance and hydrophobicity, which can modulate the compound's solubility and permeability characteristics.

Recent studies have highlighted the potential of triazolopyridines in various therapeutic areas. For instance, triazolopyridines have been investigated for their anti-inflammatory properties, making them candidates for treating conditions such as arthritis and inflammatory bowel disease. Additionally, these compounds have shown promise in neurodegenerative disorders due to their ability to modulate specific neurotransmitter systems. The bromo and cyclopropylmethyl substitutions in 5-bromo-7-(cyclopropylmethyl)-1,2,4triazolo[1,5-a]pyridine may enhance its activity in these areas by fine-tuning its interactions with target proteins.

In the context of drug discovery and development, 5-bromo-7-(cyclopropylmethyl)-1,2,4triazolo[1,5-a]pyridine has been evaluated for its pharmacokinetic properties. Preclinical studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, excretion (ADME) profiles. Its oral bioavailability is notable, which is a crucial factor for developing it as an oral therapeutic agent. Furthermore, the compound has shown low toxicity in animal models, suggesting a favorable safety profile.

The biological activity of 5-bromo-7-(cyclopropylmethyl)-1,2,4triazolo[1,5-a]pyridine has been explored through various in vitro and in vivo assays. In cell-based assays, it has demonstrated potent inhibitory effects on specific enzymes and receptors involved in inflammatory pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 5-bromo-7-(cyclopropylmethyl)-1,2,4triazolo[1,5-a]pyridine could be a valuable lead compound for developing anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 5-bromo-7-(cyclopropylmethyl)-1,2,4triazolo[1,5-a]pyridine has also been studied for its potential neuroprotective effects. Research has shown that this compound can cross the blood-brain barrier (BBB) effectively and exert neuroprotective actions by modulating oxidative stress and apoptosis pathways. These findings are particularly significant given the increasing prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The synthetic route for preparing 5-bromo-7-(cyclopropylmethyl)-1,2,4triazolo[1,5-a]pyridine involves several well-established chemical transformations. The synthesis typically starts from readily available starting materials and proceeds through a series of reactions including nucleophilic substitution, cyclization, and functional group modification. The overall yield of the synthesis is satisfactory, making it feasible for large-scale production if needed.

In conclusion, 5-bromo-7-(cyclopropylmethyl)-1,2,4triazolo[1,5-a]pyridine (CAS No. 2138352-71-1) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse biological activities and favorable pharmacokinetic properties. Ongoing research continues to uncover new applications for this molecule in various therapeutic areas. As more data becomes available from clinical trials and further studies, 5-bromo-7-(cyclopropylmethyl)-1,2,4triazolo[1,5-a]pyridine is poised to play an important role in advancing drug discovery efforts.

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